Cas no 1443340-40-6 (1-(3,5-difluoro-4-propoxyphenyl)ethanol)

1-(3,5-Difluoro-4-propoxyphenyl)ethanol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring difluoro and propoxy substituents, enhances its reactivity and selectivity in organic transformations. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug development. The propoxy group contributes to increased lipophilicity, aiding in solubility modulation for formulation optimization. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of bioactive compounds. Its well-defined chemical properties ensure consistent performance in synthetic pathways, supporting efficient and scalable production processes.
1-(3,5-difluoro-4-propoxyphenyl)ethanol structure
1443340-40-6 structure
Product Name:1-(3,5-difluoro-4-propoxyphenyl)ethanol
CAS No:1443340-40-6
MF:C11H14F2O2
MW:216.224470615387
MDL:MFCD22372843
CID:5150879
Update Time:2026-03-03

1-(3,5-difluoro-4-propoxyphenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-difluoro-4-propoxyphenyl)ethanol
    • MDL: MFCD22372843
    • Inchi: 1S/C11H14F2O2/c1-3-4-15-11-9(12)5-8(7(2)14)6-10(11)13/h5-7,14H,3-4H2,1-2H3
    • InChI Key: GIDPOFBJISZVIP-UHFFFAOYSA-N
    • SMILES: C(O)(C1=CC(F)=C(OCCC)C(F)=C1)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

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Additional information on 1-(3,5-difluoro-4-propoxyphenyl)ethanol

1-(3,5-difluoro-4-propoxyphenyl)ethanol: A Comprehensive Overview

1-(3,5-difluoro-4-propoxyphenyl)ethanol (CAS No. 1443340-40-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 1-(3,5-difluoro-4-propoxyphenyl)ethanol.

Chemical Structure and Properties

1-(3,5-difluoro-4-propoxyphenyl)ethanol is a substituted phenylethanol derivative. Its molecular formula is C12H15F2O2, and it has a molecular weight of 229.25 g/mol. The compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and a propoxy group at the 4 position. The presence of these substituents imparts unique chemical and physical properties to the molecule. The hydroxyl group on the ethyl side chain adds polarity and reactivity, making it an attractive candidate for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of 1-(3,5-difluoro-4-propoxyphenyl)ethanol can be achieved through several routes. One common method involves the reaction of 3,5-difluoro-4-propoxybenzaldehyde with an appropriate reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process selectively converts the aldehyde group to an alcohol while preserving the other functional groups. Another approach involves the Grignard reaction between 3,5-difluoro-4-propoxybromobenzene and ethyl magnesium bromide followed by hydrolysis to form the desired alcohol.

Biological Activities and Therapeutic Potential

1-(3,5-difluoro-4-propoxyphenyl)ethanol has been studied for its potential therapeutic applications in various diseases. Recent research has highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1-(3,5-difluoro-4-propoxyphenyl)ethanol could be a valuable candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-(3,5-difluoro-4-propoxyphenyl)ethanol has shown promise in neuroprotective studies. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Directions

The promising preclinical results of 1-(3,5-difluoro-4-propoxyphenyl)ethanol have led to increased interest in its clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in humans. Preliminary data from these trials have shown that 1-(3,5-difluoro-4-propoxyphenyl)ethanol is well-tolerated with no significant adverse effects reported.

The future directions for research on 1-(3,5-difluoro-4-propoxyphenyl)ethanol include further preclinical studies to elucidate its mechanism of action and identify potential drug targets. Additionally, phase II clinical trials are planned to evaluate its efficacy in treating specific diseases such as rheumatoid arthritis and Alzheimer's disease. These studies will provide crucial insights into the therapeutic potential of this compound and pave the way for its potential use in clinical practice.

Safety Considerations and Regulatory Status

The safety profile of 1-(3,5-difluoro-4-propoxyphenyl)ethanol is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its safe use in humans.

In terms of regulatory status, 1-(3,5-difluoro-4-propoxyphenyl)ethanol strong > is currently under investigation by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies will evaluate the safety and efficacy data generated from clinical trials to determine whether this compound can be approved for use in patients.

Sustainability and Environmental Impact

The synthesis and production of pharmaceutical compounds often raise concerns about environmental sustainability. Efforts are being made to develop greener synthetic methods for producing < strong > 1-(3 , 5 -dif lu oro - 4 - prop oxy phen yl )e than ol strong > . For example , catalytic processes using environmentally friendly catalysts are being explored to reduce waste generation and energy consumption . Additionally , recycling strategies for solvents and reagents are being implemented to minimize environmental impact . p > article > response >

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